Tert-butyl 3-chloro-5,8-dihydropyrido[3,4-C]pyridazine-7(6H)-carboxylate
Description
Tert-butyl 3-chloro-5,8-dihydropyrido[3,4-C]pyridazine-7(6H)-carboxylate is a bicyclic heterocyclic compound featuring a pyridopyridazine core substituted with a chlorine atom at position 3 and a tert-butyl carboxylate group at position 5. The tert-butyl group serves as a protective moiety, improving solubility and stability during synthetic processes, while the chlorine atom introduces electrophilic character, making the compound a versatile intermediate in medicinal chemistry and materials science .
Properties
IUPAC Name |
tert-butyl 3-chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazine-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-5-4-8-6-10(13)15-14-9(8)7-16/h6H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTRVHBUBORTKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=NN=C2C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-chloro-5,8-dihydropyrido[3,4-C]pyridazine-7(6H)-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted pyridine derivative, the compound can be synthesized through a series of reactions including halogenation, esterification, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-chloro-5,8-dihydropyrido[3,4-C]pyridazine-7(6H)-carboxylate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridazine derivatives .
Scientific Research Applications
Tert-butyl 3-chloro-5,8-dihydropyrido[3,4-C]pyridazine-7(6H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Tert-butyl 3-chloro-5,8-dihydropyrido[3,4-C]pyridazine-7(6H)-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound is part of a broader family of pyridopyridazine and pyridopyrimidine derivatives. Key structural analogs differ in substituents, ring saturation, and functional groups, leading to variations in physicochemical properties, synthetic accessibility, and biological activity.
Structural and Functional Group Variations
Target Compound :
- Substituents : 3-chloro, 7-tert-butyl carboxylate.
- Core : 5,8-dihydropyrido[3,4-C]pyridazine.
- Key Features : Chlorine enhances electrophilicity for nucleophilic substitution; tert-butyl group aids solubility and stability.
Analog 1 : Tert-butyl 4-morpholino-2-vinyl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate ()
- Substituents: 4-morpholino, 2-vinyl, 7-tert-butyl carboxylate.
- Core : 5,8-dihydropyrido[3,4-d]pyrimidine.
Analog 2 : Tert-butyl 3-oxo-2,5,6,8-tetrahydropyrido[3,4-c]pyridazine-7-carboxylate ()
- Substituents : 3-oxo, 7-tert-butyl carboxylate.
- Core : 2,5,6,8-tetrahydropyrido[3,4-c]pyridazine.
- Key Features : The oxo group introduces hydrogen-bonding capability, altering solubility and reactivity compared to the chloro analog .
Analog 3 : 2-Chloro-6,7-dimethoxy-4-(2-phenyl-1H-indol-3-yl)quinazoline ()
Physicochemical Properties Comparison
| Property | Target Compound | Analog 1 (Morpholino-Vinyl) | Analog 2 (3-Oxo) | Analog 3 (Quinazoline) |
|---|---|---|---|---|
| Molecular Formula | C₁₂H₁₆ClN₃O₂ (est.) | C₁₉H₂₇N₅O₃ | C₁₂H₁₇N₃O₃ | C₂₄H₁₉ClN₄O₂ |
| Molecular Weight | ~285.7 g/mol | 385.5 g/mol | 251.28 g/mol | 422.9 g/mol |
| pKa (Predicted) | ~9.5–10.5 | Not reported | 10.34 | ~7.5–8.5 (indole NH) |
| Density | ~1.3 g/cm³ (est.) | Not reported | 1.30 g/cm³ | Not reported |
| Storage Conditions | Not reported | Not reported | 2–8°C | Not reported |
Notes:
- The target compound’s chlorine atom increases molecular weight compared to the oxo analog.
- The oxo analog’s higher pKa (10.34) suggests greater basicity, likely due to the carbonyl group’s electron-withdrawing effect .
- Quinazoline derivatives exhibit lower pKa due to aromatic nitrogen basicity and indole NH acidity .
Research Findings and Implications
- Reactivity: The chloro substituent in the target compound offers superior electrophilicity compared to oxo or morpholino analogs, enabling efficient functionalization.
- Stability : The tert-butyl group enhances stability across analogs, though the oxo derivative requires refrigeration (2–8°C) .
- Biological Relevance : Structural variations (e.g., vinyl, indole) tailor interactions with enzymes like CYP121A1 or kinases, highlighting the importance of substituent design .
Biological Activity
Tert-butyl 3-chloro-5,8-dihydropyrido[3,4-C]pyridazine-7(6H)-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and structure-activity relationships (SAR), drawing from various research studies and findings.
1. CB2 Receptor Agonism
Research has indicated that compounds similar to this compound may act as CB2 receptor agonists . A study on pyridazine-3-carboxamides revealed that several derivatives exhibited moderate to potent CB2 agonist activity, with some showing EC50 values below 35 nM . This suggests that the compound may have potential therapeutic applications in modulating cannabinoid receptors.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common strategies include:
- Nucleophilic Substitution Reactions : The chloro substituent can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
- Esterification Reactions : The carboxylate group may engage in esterification or hydrolysis reactions to form the desired compound .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the bicyclic structure and substitution patterns can significantly influence its interaction with biological targets:
| Compound Variant | Key Features | Biological Activity |
|---|---|---|
| tert-Butyl 3-chloro-7,8-dihydropyrido[4,3-c]pyridazine-6-carboxylate | Similar structure with variations in ring closure | Potential CB2 agonist activity |
| Ethyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate | Ethyl group instead of tert-butyl | Different solubility characteristics |
These variations highlight how structural modifications can lead to different biological activities and pharmacological profiles.
Case Studies
While specific case studies on this compound are scarce, related compounds have been investigated extensively:
- Pyridazine Derivatives as Antimicrobials : Research has shown that pyridazine derivatives exhibit varying degrees of antimicrobial activity against pathogens like Cryptosporidium parvum .
- Cannabinoid Receptor Modulation : Studies on similar compounds have demonstrated their ability to selectively activate CB2 receptors with high potency and selectivity over CB1 receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
